![molecular formula C27H23NO7 B3834904 (2-Methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B3834904.png)
(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate
Overview
Description
(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate is a complex organic compound that belongs to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate typically involves multi-step organic reactions. One common method involves the condensation of 2-methyl-4-oxo-3-phenoxychromen-7-yl with 2-(phenylmethoxycarbonylamino)propanoic acid under controlled conditions. The reaction is usually catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate is used as a building block for the synthesis of more complex molecules.
Biology
The compound has shown promise in biological studies due to its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain cancer cell lines and may serve as a lead compound for the development of new anticancer drugs .
Industry
Industrially, this compound is used in the production of dyes and pigments due to its chromophoric properties. It is also explored for use in the development of new materials with specific optical properties .
Mechanism of Action
The mechanism of action of (2-Methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-3-phenoxychromen-7-yl 2-(phenylmethoxycarbonylamino)propanoate
- 6-Ethyl-2-methyl-4-oxo-3-(phenyloxy)-4H-chromen-7-yl 2-({[(phenylmethyl)oxy]carbonyl}amino)propanoate
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
What sets (2-Methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to medicinal research .
Properties
IUPAC Name |
(2-methyl-4-oxo-3-phenoxychromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO7/c1-17(28-27(31)32-16-19-9-5-3-6-10-19)26(30)35-21-13-14-22-23(15-21)33-18(2)25(24(22)29)34-20-11-7-4-8-12-20/h3-15,17H,16H2,1-2H3,(H,28,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETLJTJLAIMHPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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